molecular formula C8H8F3NO B15148420 2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine

2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B15148420
M. Wt: 191.15 g/mol
InChI Key: GMVJAOBOVMGRMO-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO. It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine typically involves the reaction of trifluoromethylpyridine with methanol under appropriate conditions. A catalyst is often used to enhance the reaction efficiency. The reaction is followed by purification steps such as washing with water and distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride . These methods allow for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy, methyl, and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine ring contributes to its unique chemical properties, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine is unique due to the combination of methoxy, methyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-methoxy-6-methyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-3-6(8(9,10)11)4-7(12-5)13-2/h3-4H,1-2H3

InChI Key

GMVJAOBOVMGRMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)C(F)(F)F

Origin of Product

United States

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